R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone
Description
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Properties
IUPAC Name |
(5R)-5-(trityloxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3/c25-23-17-16-22(27-23)18-26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWLABCDGFABG-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511961 | |
| Record name | (5R)-5-[(Triphenylmethoxy)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78158-90-4 | |
| Record name | (5R)-5-[(Triphenylmethoxy)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone
An In-Depth Technical Guide to R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone: A Cornerstone Chiral Building Block
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a pivotal chiral intermediate in modern synthetic organic chemistry, particularly within pharmaceutical and life sciences research. As a derivative of the biologically significant γ-butyrolactone (GBL) scaffold, this compound offers a unique combination of stereochemical purity and synthetic versatility. The presence of the bulky trityl protecting group on the primary hydroxyl function allows for highly selective manipulations at other positions of the molecule, making it an invaluable synthon for the construction of complex, enantiomerically pure target molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, stereochemical importance, synthesis, analytical characterization, and applications, designed for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Chiral γ-Butyrolactone Scaffold
The γ-butyrolactone, or 2(3H)-furanone, ring is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and FDA-approved drugs.[1] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1] The stereochemistry of substituents on the lactone ring is often critical for biological function, as enantiomers of a chiral drug can possess vastly different pharmacodynamic and pharmacokinetic profiles.[2]
This compound, also known by its synonym (R)-(-)-γ-Trityloxymethyl-γ-butyrolactone, capitalizes on this principle. It serves as a protected, enantiopure source of a C5 building block, enabling chemists to introduce a specific stereocenter into a target molecule with high fidelity. The strategic use of the trityl group provides robust protection under a variety of reaction conditions while allowing for selective deprotection under mild acidic treatment, a cornerstone of modern multi-step synthesis.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is essential for its effective use in the laboratory.
Chemical Structure:
-
2D Structure: (Image of the 2D chemical structure of this compound)
-
IUPAC Name: (5R)-5-[(Trityloxy)methyl]dihydrofuran-2(3H)-one
-
Common Synonyms: R(-)-γ-Trityloxymethyl-γ-butyrolactone, (R)-(-)-G-Trityloxymethyl-g-butyrolactone[3]
-
CAS Number: 78158-90-4[4]
-
Molecular Formula: C₂₄H₂₂O₃[3]
-
Molecular Weight: 358.43 g/mol [3]
Physicochemical Data Summary:
| Property | Value | Source |
| Physical Form | White to off-white solid | Typical observation |
| Melting Point | 150-152 °C | [3] |
| Optical Rotation | Data not available. The precursor, (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone, exhibits significant levorotation. | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. Insoluble in water. | General chemical principles |
The Critical Role of (R)-Stereochemistry
The absolute configuration at the C5 position of the furanone ring is the most critical feature of this molecule. Biological systems, being inherently chiral, often exhibit high stereoselectivity. An enzyme's active site or a receptor's binding pocket will preferentially interact with one enantiomer over the other.
The use of an enantiopure starting material like this compound eliminates the need for costly and often inefficient chiral separations or asymmetric synthesis steps later in a synthetic sequence. This "chiral pool" approach ensures that the desired stereochemistry is locked in from the beginning, which is paramount for developing drugs with:
-
Enhanced Potency: The desired enantiomer fits the biological target optimally.
-
Improved Safety Profile: The other enantiomer may be inactive, less active, or even contribute to off-target toxicity.[2]
-
Simpler Pharmacokinetics: A single enantiomer often leads to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
Synthesis: A Strategic Protection Protocol
The synthesis of this compound is a classic example of a protection group strategy. The process involves the selective protection of the primary alcohol of its precursor, (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone.
Causality of Experimental Design:
The choice of trityl chloride (Tr-Cl) is deliberate. The reaction proceeds through a sterically demanding Sₙ1 mechanism, forming a highly stable trityl carbocation intermediate.[5] This steric bulk makes the reaction highly selective for the less-hindered primary hydroxyl group over any secondary or tertiary alcohols that might be present in more complex substrates. Pyridine is typically used as the solvent and as a base to neutralize the HCl byproduct generated during the reaction.[4][5]
Synthetic Workflow Diagram:
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol:
This protocol is a representative method for the selective tritylation of a primary alcohol and should be adapted and optimized as necessary.[4][5][6]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone (1.0 equiv.) in anhydrous pyridine.
-
Addition of Reagent: Add trityl chloride (1.2 equiv.) to the solution in one portion. A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv.) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Quenching: Cool the reaction flask in an ice-water bath and slowly add methanol to quench any unreacted trityl chloride.
-
Solvent Removal: Remove the pyridine under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product as a white solid.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the synthesized compound is a non-negotiable step. The following methods form a self-validating system to ensure product quality.
Analytical Workflow Diagram:
Caption: Workflow for the analytical validation of the final product.
Expected Spectral Data:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: (Predicted values based on analogous structures in CDCl₃)[2][7][8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.50 | Multiplet | 15H | Ar-H | Aromatic protons of the three phenyl rings of the trityl group. |
| ~ 4.60 - 4.75 | Multiplet | 1H | CH -O | Methine proton at the C5 stereocenter. |
| ~ 3.20 - 3.40 | Multiplet (dd) | 2H | CH₂ -OTr | Diastereotopic methylene protons adjacent to the trityl ether. |
| ~ 2.40 - 2.70 | Multiplet | 2H | CH₂ -C=O | Methylene protons alpha to the carbonyl group. |
| ~ 2.00 - 2.20 | Multiplet | 2H | CH₂ | Methylene protons at the C4 position. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: (Predicted values based on analogous structures in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 177 | C =O | Lactone carbonyl carbon. |
| ~ 144 | Ar-C (quat) | Quaternary aromatic carbons of the trityl group attached to the central carbon. |
| ~ 127 - 129 | Ar-C H | Aromatic methine carbons of the trityl group. |
| ~ 87 | C (Ph)₃ | Central quaternary carbon of the trityl group. |
| ~ 78 | C 5-O | Methine carbon at the C5 stereocenter. |
| ~ 65 | C H₂-OTr | Methylene carbon of the protected side chain. |
| ~ 29 | C 3 | Methylene carbon alpha to the carbonyl. |
| ~ 23 | C 4 | Methylene carbon at the C4 position. |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 | Medium | Aromatic C-H Stretch |
| ~ 2950, 2870 | Medium | Aliphatic C-H Stretch |
| ~ 1775 | Strong | C=O Stretch (Lactone) |
| ~ 1595, 1490, 1450 | Medium-Strong | Aromatic C=C Bending |
| ~ 1150, 1070 | Strong | C-O Stretch (Ether and Lactone) |
Applications in Drug Development
The primary utility of this compound is as a versatile chiral synthon. The trityl-protected side chain serves as a stable handle, which can be revealed later in a synthesis to be a primary alcohol. This alcohol can then be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or used as a nucleophile.
A key application area is in the synthesis of nucleoside analogues, which are a cornerstone of antiviral therapies.[9] The furanone ring serves as a mimic or precursor to the ribose sugar moiety found in natural nucleosides.
Illustrative Synthetic Application:
The following diagram illustrates a conceptual pathway where the building block is used to create a carbocyclic nucleoside analogue, a class of compounds with potential antiviral activity.
Caption: Conceptual pathway for antiviral synthesis.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is crucial to ensure safety.
-
Hazard Identification: While a specific MSDS is not widely available, the compound should be handled as a potentially harmful chemical. It may cause skin, eye, and respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong acids and oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex molecules. Its robust protection, combined with the inherent chirality of the furanone core, provides a reliable and powerful starting point for drug discovery campaigns targeting a wide range of diseases. The principles of protection group chemistry and chiral pool synthesis embodied by this molecule remain central to the art and science of modern organic chemistry.
References
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ChemWhat. (n.d.). R(-)-二氫-5-三苯甲基氧基-2(3H)-呋喃酮CAS#: 78158-90-4. ChemWhat. [Link]
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Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Organic Syntheses. (n.d.). 4-dimethylamino-n-triphenylmethylpyridinium chloride. Organic Syntheses Procedure. [Link]
-
Hakimelahi, G. H., & Mohanazadeh, F. (1989). A General Method for Selective Tritylation of Primary Hydroxyl Groups in Carbohydrates and Related Compounds. J. Sci. I. R. Iran, 1(1). [Link]
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Mussadiq, H., et al. (2024). Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. ResearchGate. [Link]
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Liu, F. W., et al. (2015). Synthesis and in vitro antiviral activities of [(dihydrofuran-2-yl)oxy]methyl-phosphonate nucleosides with 2-substituted adenine as base. Chemistry & Biodiversity, 12(5), 813-22. [Link]
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Kim, H., & Lee, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1485. [Link]
-
BD. (2021). SAFETY DATA SHEET. BD Regulatory Documents. [Link]
-
Gianturco, M. A., et al. (1964). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives. Tetrahedron, 20, 1763. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
RSC. (n.d.). Supporting Information. Rsc.org. [Link]
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Regeneron ISEF. (2025). CHEM005 - Total Synthesis of Novel Antivirotics. Regeneron ISEF. [Link]
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Uddin, R., et al. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Synergy Publishers. [Link]
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The Steric Giant: A Technical Guide to Trityl-Protected Chiral Synthons
Executive Summary
The triphenylmethyl (trityl, Trt) group and its methoxy-substituted derivatives (MMT, DMT) represent a cornerstone in the synthesis of complex chiral biomolecules. Their utility stems from a unique combination of extreme steric bulk, lipophilicity, and tunable acid lability. This guide analyzes the historical evolution, mechanistic causality, and practical application of trityl protection in generating chiral synthons—specifically amino acids and nucleotides—for drug development.
Part 1: Historical Genesis & Chemical Evolution
The history of the trityl group is a progression from a "curiosity of valency" to an essential tool in genomic and proteomic synthesis.
The Radical Discovery (1900)
The lineage begins with Moses Gomberg at the University of Michigan.[1][2] In 1900, while attempting to synthesize hexaphenylethane via the Wurtz reaction (coupling triphenylmethyl chloride with zinc), he inadvertently discovered the triphenylmethyl radical . This challenged the prevailing dogma of carbon tetravalency.[1][3] While Gomberg focused on the radical species, he established the fundamental reactivity of the trityl center: the propensity to form stable, trivalent species due to resonance delocalization across three phenyl rings.
The Peptide Breakthrough (Zervas, 1950s-60s)
The transition to a protecting group occurred when Leonidas Zervas (co-inventor of the Cbz group) applied trityl chloride to amino acids. Zervas recognized that the massive steric bulk of the trityl group could shield the
The Genomic Era (Khorana, 1960s)
H. Gobind Khorana revolutionized the field by introducing methoxy-substituted trityls (MMT and DMT) for oligonucleotide synthesis. He required a group that was orthogonal to base-labile protection and removable under mildly acidic conditions that would not depurinate DNA. The 4,4'-dimethoxytrityl (DMT) group, with its highly stabilized carbocation, became the standard for 5'-hydroxyl protection, enabling the automation of DNA synthesis.
Part 2: Mechanistic Principles & Lability Tuning
The utility of the trityl family relies on the thermodynamics of the
The Stability Hierarchy
The rate of deprotection is directly proportional to the stability of the resulting carbocation. By adding electron-donating methoxy groups to the phenyl rings, the cation is stabilized via resonance, increasing acid sensitivity (lability).
-
Trt (Triphenylmethyl): Requires stronger acid (e.g., TFA).[4] Used for amino acid side chains (His, Cys).
-
MMT (Monomethoxytrityl): Intermediate lability.[5] Used for exocyclic amines in nucleotides.
-
DMT (Dimethoxytrityl): Highest lability. Removed by weak acids (e.g., TCA) in seconds. Used for 5'-OH in DNA synthesis.
Visualization: Cationic Stability & Resonance
Caption: The hierarchy of trityl acid sensitivity based on carbocation resonance stabilization by methoxy substituents.
Comparative Lability Data
The following table illustrates the orthogonality required for complex synthesis.
| Protecting Group | Structure | Acid Reagent for Removal | Time to Removal (Approx) | Primary Application |
| Trt | 95% TFA / 5% TIS | 30-60 min | Peptide Side Chains (His, Cys, Asn, Gln) | |
| MMT | 1-3% TFA in DCM | 5-15 min | Orthogonal Cys protection; Nucleobase amines | |
| DMT | 3% TCA in DCM | < 1 min | Oligonucleotide 5'-OH (Iterative synthesis) |
Part 3: Strategic Synthesis of Chiral Synthons
Amino Acid Chiral Preservation
The primary risk in amino acid chemistry is racemization (conversion of L-isomer to D-isomer), which typically occurs via proton abstraction at the
Why Trityl?
-
Steric Shielding: The massive trityl group on the
-amine (N-Trt) prevents the approach of bases that could abstract the -proton. -
Side Chain Integrity: For Histidine, placing a Trt group on the imidazole ring (
) prevents - isomerization and suppresses racemization during coupling.
Experimental Protocol: N-Tritylation of Amino Acids (Barlos Method)
This protocol utilizes transient silyl protection of the carboxylic acid to ensure selective N-tritylation without forming esters.
Reagents:
-
L-Amino Acid (e.g., Alanine, Phenylalanine)
-
Trimethylsilyl chloride (TMS-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) / Methanol (MeOH)
Step-by-Step Workflow:
-
Transient Protection: Suspend the finely powdered amino acid (10 mmol) in DCM (50 mL). Add TMS-Cl (20 mmol) and TEA (20 mmol). Reflux for 20 minutes.
-
Tritylation: Cool the solution to 0°C. Add TEA (10 mmol) followed by Trt-Cl (10 mmol) dropwise over 15 minutes.
-
Critical Step: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. The bulky Trt-Cl attacks the free amine.
-
-
Workup (Desilylation): Add excess MeOH (5 mL) to the reaction mixture.
-
Reasoning: MeOH cleaves the highly labile TMS-ester but leaves the N-Trt and the chiral center intact.
-
-
Purification: Wash the organic layer with 5% Citric Acid (cold) and water. Dry over
.[10] Evaporate to obtain the N-Trt-Amino Acid.[11]
Experimental Protocol: 5'-O-Dimethoxytritylation of Nucleosides
This is the foundational step for creating phosphoramidite synthons for DNA synthesis.
Reagents:
-
Nucleoside (dry)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
DMAP (catalytic amount - optional but risky due to potential 3'-OH reaction)
Step-by-Step Workflow:
-
Preparation: Co-evaporate the nucleoside with anhydrous pyridine (3x) to remove trace water.
-
Integrity Check: Water competes with the hydroxyl group for DMT-Cl, lowering yield.
-
-
Reaction: Dissolve nucleoside in pyridine. Add DMT-Cl (1.1 equivalents) at 0°C. Stir at RT for 3-6 hours.
-
Selectivity: The primary 5'-OH is sterically more accessible than the secondary 3'-OH. The bulk of DMT-Cl enhances this regioselectivity.
-
-
Quenching: Add MeOH (2 mL) to quench excess DMT-Cl.
-
Workup: Dilute with DCM, wash with saturated
.-
Warning: Do not use acid in the workup; the DMT group is extremely acid-sensitive.
-
-
Purification: Flash chromatography on silica gel pre-equilibrated with 1% TEA in the eluent.
-
Causality: Silica is slightly acidic. Without TEA, the DMT group will fall off on the column.
-
Part 4: Visualization of Synthetic Workflow
The following diagram illustrates where Trityl protection fits into the Solid Phase Peptide Synthesis (SPPS) cycle, highlighting its role in side-chain protection for Cysteine and Histidine.
Caption: SPPS workflow showing the orthogonality of Fmoc (base labile) and Trityl (acid labile side-chain protection).
Part 5: Therapeutic Applications[13][14]
Goserelin (Zoladex)
Goserelin is a GnRH agonist used for prostate cancer. It contains D-Ser(tBu) and His(Trt) during synthesis. The use of Trityl protection on the Histidine imidazole ring is non-negotiable; without it, the high basicity of the imidazole nitrogen would interfere with coupling and cause racemization, rendering the drug inactive or toxic.
Antiviral Nucleosides
In the synthesis of drugs like Remdesivir or Sofosbuvir , the chiral ribose core is manipulated using DMT protection on the 5'-OH. This allows selective modification of the 3'-OH or the 2'-position (e.g., methylation or fluorination) while maintaining the stereochemical integrity of the sugar backbone.
References
-
Gomberg, M. (1900).[12] "An Instance of Trivalent Carbon: Triphenylmethyl." Journal of the American Chemical Society, 22(11), 757–771. Link
-
Zervas, L., & Theodoropoulos, D. M. (1956). "N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis." Journal of the American Chemical Society, 78(7), 1359–1363. Link
-
Schaller, H., Weimann, G., Lerch, B., & Khorana, H. G. (1963). "Studies on Polynucleotides. XXIV. The Stepwise Synthesis of Specific Deoxyribopolynucleotides." Journal of the American Chemical Society, 85(23), 3821–3827. Link
- Barlos, K., et al. (1982). "Veresterung von Aminosäuren mit Alkyhalogeniden nach dem Verfahren der aktivierten Ester." Liebigs Annalen der Chemie, 1982(1), 130-135.
-
Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 48(12), 2223-2311. Link
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Furanone Derivatives in Antiviral Research: A Technical Guide for Drug Development Professionals
Abstract
The furanone scaffold, a five-membered heterocyclic ring containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This technical guide provides an in-depth review of the literature on furanone derivatives in the context of antiviral research. It is designed for researchers, scientists, and drug development professionals, offering a synthesized perspective on the synthesis, antiviral spectrum, and mechanisms of action of these promising compounds. We will explore their activity against a range of clinically relevant viruses, including Human Immunodeficiency Virus (HIV), Influenza virus, Hepatitis C Virus (HCV), and others, supported by quantitative data and structure-activity relationship (SAR) analyses. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis and evaluation of antiviral furanones, alongside visualizations of key experimental workflows and mechanistic pathways to facilitate a deeper understanding and accelerate research and development in this critical therapeutic area.
The Furanone Scaffold: A Versatile Core for Antiviral Drug Design
The furanone ring system is a recurring motif in numerous natural products and synthetic compounds with significant biological activity.[1][2] Its chemical versatility, arising from the electron-rich nature of the furan ring and the reactivity of the lactone moiety, makes it an ideal starting point for the synthesis of diverse chemical libraries.[3] Key features that contribute to its utility in antiviral drug design include:
-
Structural Rigidity and Planarity: The furanone core provides a rigid scaffold that can orient appended functional groups in a well-defined three-dimensional space, facilitating precise interactions with viral protein targets.
-
Hydrogen Bonding Capacity: The oxygen atom within the ring and the carbonyl group of the lactone can act as hydrogen bond acceptors, crucial for binding to the active sites of viral enzymes.
-
Lipophilicity: The scaffold possesses a moderate lipophilicity, which can be fine-tuned through substitution to optimize pharmacokinetic properties such as cell membrane permeability and bioavailability.
These intrinsic properties have made furanone derivatives attractive candidates for targeting various stages of the viral life cycle.
Synthesis of Antiviral Furanone Derivatives
The synthesis of furanone derivatives often involves well-established organic chemistry reactions, allowing for the creation of a wide range of analogues for SAR studies. A common and effective method is the Perkin condensation, which can be used to synthesize 2(3H)-furanone derivatives.[4] For instance, the reaction of a formyl-substituted scaffold with a propionic acid derivative in the presence of a cyclo-dehydrating agent like acetic anhydride and sodium acetate yields the desired furanone core.[5]
Another key strategy involves the Claisen-Schmidt condensation to produce chalcone derivatives of 5-arylfuran-2-carbaldehydes, which have shown significant antiviral potential.[6] This method involves the base-catalyzed reaction of an aryl aldehyde with an acetophenone.[6] The versatility of these synthetic routes allows for systematic modification of the furanone core to explore chemical space and optimize antiviral activity.
Antiviral Spectrum and Potency of Furanone Derivatives
Furanone derivatives have demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses. Research has identified compounds effective against some of the most challenging viral pathogens.
Activity Against RNA Viruses
-
Human Immunodeficiency Virus (HIV): Furanone-containing structures have been extensively investigated as inhibitors of two critical HIV enzymes: protease and integrase.[7][8][9] Tetrahydrofuran derivatives, in particular, have been designed as P2 ligands for potent HIV-1 protease inhibitors, showing sub-nanomolar inhibitory activity.[9] Furthermore, furanone derivatives designed based on the structure of the approved drug raltegravir have shown moderate to potent inhibitory activity against HIV-1 integrase, a key enzyme for viral replication.[7] Digalloyl furan derivatives have been identified as particularly potent HIV integrase inhibitors, with IC50 values in the low micromolar range (4.7–15.6 µM).[1]
-
Influenza Virus: Chalcone derivatives of 5-arylfuran-2-carbaldehydes have exhibited high potency against Avian Influenza Virus (AIV) H9N2, with several compounds completely inhibiting hemagglutination activity at tested concentrations.[6] Other studies have identified furan-substituted spirothiazolidinones as potent inhibitors of influenza A/H3N2 virus, with EC50 values around 1 µM, likely acting by disrupting the membrane fusion process.[10]
-
Hepatitis C Virus (HCV): A class of 3-amino-2(5H)furanones has been identified as effective inhibitors of subgenomic HCV RNA replication in liver cells.[11] Additionally, α-pyranone carboxamide analogues, which share features with furanones, have demonstrated potent anti-HCV activity (EC50 of 0.18 µM) in cell-based replicon systems with low cytotoxicity.[12]
-
Norovirus: While direct evidence for furanone derivatives is emerging, related pyranobenzopyrone compounds have shown strong anti-norovirus activity, with ED50 values in the low micromolar range (2.4 – 3.4 µM), suggesting that furanone-based scaffolds could be promising for targeting this common cause of gastroenteritis.[13]
Activity Against DNA Viruses
-
Adenovirus & Rotavirus: Novel 2-furanone derivatives have been used as precursors to synthesize pyridazinone compounds that exhibit significant antiviral activity.[14][15] Specifically, certain pyridazinone derivatives showed high activity against rotavirus, a common cause of pediatric gastroenteritis.[14][15]
The following table summarizes the quantitative antiviral activity of selected furanone derivatives from the literature.
| Compound Class | Target Virus | Assay | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Digalloyl Furan Derivative | HIV-1 | Integrase Inhibition | 4.7 - 15.6 | Not Reported | Not Reported | [1] |
| Furanone-based Diketoacid Analogue | HIV-1 | Integrase Inhibition | Moderate Activity | >100 (for some) | Not Reported | [7] |
| Spirothiazolidinone-Furan | Influenza A (H3N2) | Cell-based | ~1.0 | Not Reported | Not Reported | [10] |
| α-Pyranone Carboxamide | Hepatitis C Virus (HCV) | Replicon Assay | 0.18 | >20 | >111 | [12] |
| Pyridazinone from 2-Furanone | Rotavirus | Cell-based | High Activity | Not Reported | Not Reported | [14][15] |
| Pyranobenzopyrone | Norovirus | Replicon Assay | 2.4 | 96.4 | 40.2 | [13] |
Mechanisms of Antiviral Action
Furanone derivatives employ diverse strategies to inhibit viral replication, often by targeting essential viral enzymes or interfering with key steps in the viral life cycle.
Inhibition of Viral Enzymes
-
HIV-1 Integrase: This is a well-validated target for furanone derivatives.[7] These compounds often contain a β-diketo acid (DKA) moiety, or are analogues thereof, which chelates essential Mg²⁺ ions in the enzyme's active site.[7][16] This chelation prevents the catalytic activity required for both the 3'-processing and strand transfer steps of viral DNA integration into the host genome.[7] The furanone ring serves as a scaffold to correctly position the chelating groups and other substituents that interact with the enzyme's binding pocket.
-
HIV-1 Protease: Furanone derivatives, particularly substituted tetrahydrofurans, have been engineered to act as potent P2 ligands that bind within the S2 subsite of the HIV-1 protease active site.[8][17] X-ray crystallography has revealed that these moieties can form unique hydrogen bonds with backbone atoms of the enzyme, such as Gly48 in the flap region, leading to potent inhibition of the protease responsible for cleaving viral polyproteins into functional units.[8]
-
Viral Polymerases: While less explored for furanones specifically, viral RNA-dependent RNA polymerase (RdRp) is a major target for many antiviral drugs.[18][19] The structural similarity of some furanone derivatives to nucleosides suggests they could be investigated as potential non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the polymerase, inducing conformational changes that halt its activity.
Interference with Viral Entry and Egress
-
Influenza Fusion Inhibition: Some furan-substituted compounds are believed to inhibit the influenza virus membrane fusion process.[10][20] This mechanism prevents the viral envelope from fusing with the endosomal membrane of the host cell, thereby blocking the release of the viral genome into the cytoplasm.
-
Influenza Neuraminidase Inhibition: Neuraminidase is a key enzyme that facilitates the release of newly formed virus particles from an infected cell.[21] While established neuraminidase inhibitors are typically sialic acid analogues, the furanone scaffold offers a potential starting point for designing novel, non-analogous inhibitors that could bind to the enzyme's active site and prevent viral egress.
The diagram below illustrates potential points of intervention for furanone derivatives in a generalized viral life cycle.
Caption: Potential inhibition points of furanone derivatives in the viral life cycle.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of furanone derivatives and their antiviral activity is crucial for rational drug design.
-
For HIV-1 Integrase Inhibitors: SAR studies have shown that the presence of a metal-chelating pharmacophore (like a diketoacid system) is essential for activity.[7][16] The nature and position of substituents on the furanone ring and any appended aryl groups significantly influence potency. For instance, replacing a pyrimidinone ring in an existing inhibitor scaffold with a furanone ring was found to decrease activity, indicating the precise geometry of the chelating groups is critical.[7] However, dicaffeoyl and digalloyl furan derivatives showed that bulky, hydrogen-bonding groups can enhance potency.[1]
-
For HIV-1 Protease Inhibitors: The stereochemistry of substituents on tetrahydrofuran ligands is paramount. Specific enantiomers show significantly higher activity, highlighting the importance of precise interactions with the chiral environment of the enzyme's active site.[17] Incorporating basic amines at the C4 position of a bis-THF ring can introduce new hydrogen bonding interactions with the protease flap region, improving potency against drug-resistant strains.[8]
-
General Trends: For many furanone derivatives, increasing the lipophilicity through the addition of aryl or alkyl groups can enhance cell permeability and antiviral activity, but this must be balanced to maintain aqueous solubility and avoid cytotoxicity. The presence of electron-withdrawing groups on appended aromatic rings can also modulate the electronic properties of the molecule and influence binding affinity.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to evaluate antiviral compounds must be robust and well-validated. Below are detailed protocols for key assays in the field.
Protocol: Synthesis of a 5-Aryl-2-Furanone Chalcone Derivative
This protocol is adapted from methodologies used to synthesize chalcones with demonstrated anti-influenza activity.[6]
-
Step 1: Aldehyde and Ketone Preparation: Dissolve 5-aryl-2-furaldehyde (1.0 eq) and an appropriate substituted acetophenone (1.1 eq) in ethanol in a round-bottom flask.
-
Step 2: Base-Catalyzed Condensation: Cool the mixture in an ice bath. Add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise with constant stirring.
-
Step 3: Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Step 4: Product Precipitation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl. The chalcone product will precipitate as a solid.
-
Step 5: Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Step 6: Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol: Plaque Reduction Assay for Antiviral Efficacy
This is the gold standard for quantifying the ability of a compound to inhibit viral infection and replication.[3][22][23]
-
Step 1: Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for many other viruses) in 6-well or 12-well plates. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Step 2: Compound and Virus Preparation: Prepare serial dilutions of the furanone test compound in a serum-free cell culture medium. In separate tubes, mix each compound dilution with a known titer of virus (e.g., 100 plaque-forming units, PFU). Include a "virus control" (virus but no compound) and a "cell control" (no virus, no compound).
-
Step 3: Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Step 4: Overlay Application: After adsorption, remove the inoculum and gently overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) mixed with the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, leading to the formation of discrete plaques.
-
Step 5: Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Step 6: Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain the monolayer with a dye such as crystal violet. The stain is taken up only by living cells, revealing clear zones (plaques) where cells have been killed by the virus.
-
Step 7: Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for a typical Plaque Reduction Assay.
Protocol: MTT Assay for Cytotoxicity Assessment
It is essential to determine if a compound's antiviral effect is due to specific viral inhibition or general cytotoxicity. The MTT assay is a standard colorimetric method for this purpose.[24][25]
-
Step 1: Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and incubate for 24 hours at 37°C with 5% CO₂.
-
Step 2: Compound Treatment: Prepare serial dilutions of the furanone test compound in the culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include "cell control" wells with medium but no compound.
-
Step 3: Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
Step 4: MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Step 5: Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Step 7: Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is the compound concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC₅₀/IC₅₀) is then calculated as a measure of the compound's therapeutic window.
Future Perspectives and Conclusion
The furanone scaffold has unequivocally established its value in the pursuit of novel antiviral agents. The existing body of literature demonstrates potent activity against a diverse range of viruses, including those of high clinical significance like HIV and influenza. The key to advancing this field lies in a multi-pronged approach:
-
Expansion of the Antiviral Spectrum: Systematic screening of existing and novel furanone libraries against a wider panel of viruses, particularly emerging and neglected viruses, is warranted.
-
Mechanism of Action Elucidation: For many promising furanone derivatives, the precise molecular target remains unknown. Advanced techniques such as target-based screening, proteomics, and structural biology are needed to identify viral or host targets and elucidate binding modes.
-
Rational Design and Optimization: Leveraging SAR data and computational modeling will be crucial for designing next-generation furanone derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Addressing Drug Resistance: As with any antiviral, the potential for resistance is a major concern. Furanone derivatives that target novel viral sites or host factors may offer a higher barrier to resistance.
References
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Bio-protocol. (n.d.). Antiviral Activity Assessment. Retrieved from [Link]
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Kim, D. H., et al. (2001). Dicaffeoyl- or digalloyl pyrrolidine and furan derivatives as HIV integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(12), 1541-1544. Retrieved from [Link]
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Mussadiq, M., et al. (2024). Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. Journal of the Chemical Society of Pakistan, 46(1). Retrieved from [Link]
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Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
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IITR. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and HIV-1 Integrase Inhibitory Activity of Furanone Derivatives. Retrieved from [Link]
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Ghosh, A. K., et al. (2016). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry, 59(17), 7814-7826. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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de Solms, S. J., et al. (2003). Design and synthesis of HIV-1 protease inhibitors. Novel tetrahydrofuran P2/P2'-groups interacting with Asp29/30 of the HIV-1 protease. Determination of binding from X-ray crystal structure of inhibitor protease complex. Journal of Medicinal Chemistry, 46(7), 1231-1242. Retrieved from [Link]
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ResearchGate. (n.d.). Antiviral activity of compounds 9 and 12 on hepatitis C virus (HCV) infection.... Retrieved from [Link]
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Tron, G. C., et al. (2008). 3-Amino-2(5H)furanones as inhibitors of subgenomic hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 18(22), 5897-5899. Retrieved from [Link]
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Apaydın, Ç., et al. (2021). Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. Bioorganic Chemistry, 114, 104958. Retrieved from [Link]
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El-Sayed, W. A., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. Future Journal of Pharmaceutical Sciences, 9(1), 39. Retrieved from [Link]
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Ghosh, A. K., et al. (2012). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 10(36), 7287-7296. Retrieved from [Link]
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Rather, M. A., et al. (2021). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Molecules, 26(12), 3687. Retrieved from [Link]
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Asgari, F., et al. (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Current Medicinal Chemistry, 23(34), 3847-3867. Retrieved from [Link]
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Ye, W., et al. (2010). Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds. Bioorganic & Medicinal Chemistry Letters, 20(3), 1011-1014. Retrieved from [Link]
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Sharma, R., et al. (2013). Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues. ACS Medicinal Chemistry Letters, 4(12), 1154-1158. Retrieved from [Link]
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Wu, H., et al. (2015). Quorum-Sensing inhibition by furanone compounds and therapeutic effects on Pseudomonas aeruginosa keratitis rabbit model. International Journal of Ophthalmology, 8(2), 253-258. Retrieved from [Link]
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Gonzalez-Pena, D., et al. (2012). Hepatitis C Virus and Natural Compounds: A New Antiviral Approach? Viruses, 4(10), 2392-2416. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Heterocyclic and Non-heterocyclic Compounds Derived from Novel 2-Furanones and Evaluation of their Anti-viral Activity. Retrieved from [Link]
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CORA. (2023). Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. Retrieved from [Link]
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Emmott, E., et al. (2016). Advances Toward a Norovirus Antiviral: From Classical Inhibitors to Lethal Mutagenesis. The Journal of Infectious Diseases, 214(suppl_3), S266-S272. Retrieved from [Link]
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Pérez-López, A., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Antibiotics, 11(8), 1042. Retrieved from [Link]
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De Clercq, E. (2006). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 5(12), 1015-1025. Retrieved from [Link]
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Gebreyohannes, G., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. Molecules, 26(6), 1620. Retrieved from [Link]
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Neamati, N., et al. (2002). QSAR studies of HIV-1 integrase inhibition. Journal of Medicinal Chemistry, 45(26), 5661-5676. Retrieved from [Link]
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Stein, D. A., et al. (2008). Inhibition of norovirus replication by morpholino oligomers targeting the 5′-end of the genome. Antiviral Research, 77(3), 188-196. Retrieved from [Link]
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Calland, N., et al. (2013). Plant-derived antivirals against hepatitis c virus infection. springermedizin.de. Retrieved from [Link]
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Kumar, A., et al. (2023). Antiviral options and therapeutics against influenza: history, latest developments and future prospects. Frontiers in Microbiology, 14, 1285227. Retrieved from [Link]
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Barreca, M. L., et al. (2024). Small Molecule Drugs Targeting Viral Polymerases. Pharmaceuticals, 17(5), 643. Retrieved from [Link]
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World Health Organization. (2024). What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza. Retrieved from [Link]
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Obyden, M. V., et al. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 28(6), 2530. Retrieved from [Link]
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Alsved, M., et al. (2021). Noroviruses—The State of the Art, Nearly Fifty Years after Their Initial Discovery. Viruses, 13(8), 1533. Retrieved from [Link]
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Strategic Functionalization of Dihydro-5-trityloxymethyl-2(3H)-furanone: A Chiral Synthone Guide
Executive Summary
Dihydro-5-trityloxymethyl-2(3H)-furanone (often referred to as the "Taniguchi lactone" or simply trityl-protected hydroxymethyl-butyrolactone) is a premier chiral scaffold in organic synthesis.[1] Its primary utility lies in the stereoselective synthesis of 2',3'-dideoxynucleosides (e.g., d4T, AZT analogs) and lignan natural products.[1][2]
This technical guide details the three critical reaction pathways that transform this inert scaffold into bioactive precursors: C3-stereoselective alkylation , C3-methylenation , and controlled redox manipulation (Lactol synthesis) .[1]
Part 1: Structural Analysis & Reactivity Hotspots[1]
To manipulate this molecule effectively, one must understand the steric and electronic governance imposed by the trityl group.[2]
The Steric Steering Effect
The bulky Triphenylmethyl (Trityl) group at the C5 position is not merely a protecting group; it is a stereochemical rudder .[1][2]
-
Conformation: The lactone ring adopts an envelope conformation where the bulky trityloxymethyl group occupies the pseudo-equatorial position to minimize steric strain.[1][2]
-
Facial Selectivity: Any reagent approaching the C3 enolate (generated via LiHMDS) is sterically blocked from the face occupied by the trityl group.[1][2] This forces incoming electrophiles to the opposite face, yielding trans-3,5-disubstituted products with high diastereomeric excess (de >90%).
Reactivity Map
The molecule presents three distinct reactive zones:[1]
Figure 1: Reactivity hotspots of the trityl-lactone scaffold.[1][2]
Part 2: C3-Functionalization (Stereoselective Alkylation)[1][2]
The introduction of substituents at the
Mechanism: The Trans-Addition Rule
When the lactone is deprotonated, the resulting lithium enolate is planar.[1] The bulky trityl group at C5 shields the syn face.[1][2] Consequently, alkyl halides attack from the anti face.[2]
-
Base Selection: LiHMDS (Lithium Hexamethyldisilazide) is preferred over LDA.[2] Its non-nucleophilic nature prevents accidental ring-opening of the lactone.
-
Temperature: Strictly -78°C . Higher temperatures allow enolate equilibration or decomposition.[2]
Protocol: Stereoselective -Methylation
Objective: Synthesis of trans-3-methyl-5-trityloxymethyl-2(3H)-furanone.
-
Preparation: Flame-dry a 100 mL round-bottom flask under Argon.
-
Enolization: Add LiHMDS (1.1 equiv, 1.0 M in THF) to anhydrous THF (10 mL/mmol substrate) and cool to -78°C .
-
Addition: Add a solution of the lactone (1.0 equiv) in THF dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete enolate formation.
-
Alkylation: Add Methyl Iodide (MeI) (1.5 equiv) neat, dropwise.[1][2]
-
Quench: Stir for 2 hours at -78°C. Quench with saturated aqueous
before removing the cooling bath. -
Result: The product will be predominantly the trans-isomer (methyl and trityl groups on opposite sides of the ring).[2]
Part 3: -Methylenation (Exocyclic Double Bond)[1][2]
Creating an exocyclic methylene group (=CH2) at C3 is a vital step for synthesizing d4T (Stavudine) analogs or Michael acceptors.[1][2]
The Eschenmoser Salt Route
This pathway is superior to direct formylation because it avoids unstable aldehyde intermediates.[2]
-
Mannich Reaction: Treat the pre-formed enolate (generated via LiHMDS as above) with Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide).[1][2]
-
Intermediate: This yields the
-dimethylaminomethyl lactone.[2] -
Elimination: Treat the crude amine with Methyl Iodide (to quaternize the amine) followed by mild base (e.g.,
or DBU) to trigger -elimination.[1][2] -
Product:
-methylene-butyrolactone derivative.[1]
Part 4: Redox Manipulation (Lactone to Lactol)[1][2]
This is the "Gateway Reaction" for nucleoside synthesis.[2] The goal is to reduce the carbonyl (C=O) to a hemiacetal (CH-OH) without over-reducing to the open-chain diol.[1][2]
Critical Control Parameters
-
Reagent: DIBAL-H (Diisobutylaluminum hydride).[1][2] It forms a stable tetrahedral aluminum complex at low temperatures that resists further reduction until hydrolysis.[1][2]
-
Stoichiometry: 1.1 equivalents. Excess reagent leads to ring opening.[2]
Protocol: Controlled Reduction to Lactol[1][2]
-
Setup: Dissolve the functionalized lactone in anhydrous Toluene (0.1 M) and cool to -78°C (Dry ice/Acetone).
-
Reduction: Add DIBAL-H (1.0 M in Toluene, 1.1 equiv) dropwise down the side of the flask to precool the reagent.
-
Rate: Keep internal temp below -70°C.[1]
-
-
Incubation: Stir for 1–2 hours at -78°C. Monitor by TLC (Lactone spot will disappear; Lactol spot is often a streak).
-
Quench (The Rochelle Method):
-
Why: Aluminum salts form gelatinous emulsions with water.[2] Rochelle's salt (Sodium Potassium Tartrate) chelates Aluminum, allowing phase separation.[1][2]
-
Add Methanol (2 mL) at -78°C to destroy excess hydride.[1][2]
-
Pour the cold mixture into a vigorously stirring saturated aqueous solution of Rochelle’s Salt .
-
Stir at room temperature for 1–2 hours until two clear layers form (organic vs. aqueous).
-
-
Isolation: Extract with Ethyl Acetate. The resulting Lactol is usually used immediately for the next step (Acetylation).[1][2]
Part 5: Workflow for Nucleoside Synthesis
The following diagram illustrates the standard industrial/research workflow converting the trityl lactone into a nucleoside analog (e.g., for HIV reverse transcriptase inhibition).
Figure 2: Synthetic workflow from Trityl Lactone to Nucleoside Analog.
Data Summary: Typical Yields
| Reaction Step | Reagents | Typical Yield | Critical Factor |
| LiHMDS, MeI, THF, -78°C | 85-92% | Temperature control (-78°C) | |
| Reduction | DIBAL-H, Toluene, -78°C | 90-95% | Rochelle's salt workup |
| Acetylation | 95-99% | Anomeric mixture formed | |
| Coupling | Base-BSA, TMSOTf, MeCN | 70-85% | Lewis Acid stoichiometry |
References
-
Stereoselective Alkylation of Lactones
-
DIBAL-H Reduction Protocol
-
Nucleoside Synthesis from Lactones
-
Chu, C. K., et al. "Synthesis and Structure-Activity Relationships of 2',3'-Dideoxynucleosides as Potential Anti-HIV Agents."[1] Journal of Medicinal Chemistry.
-
-
Eschenmoser Salt Methylenation
-
Physical Properties & Safety
Sources
Methodological & Application
Application Note: Stereoselective Alkylation of (R)-Dihydro-5-trityloxymethyl-2(3H)-furanone
Part 1: Executive Summary
This application note details the protocols for the stereoselective
The bulky trityl (triphenylmethyl) group at the C5 position serves as a powerful stereodirecting group. Through 1,3-asymmetric induction, it forces incoming electrophiles to approach the lactone enolate from the face anti to the trityl ether, yielding trans-3,5-disubstituted lactones with high diastereomeric excess (
Part 2: Scientific Foundation & Mechanism
The Challenge of 1,3-Induction
In 5-substituted
-
Steric Steering: The massive trityl group effectively blocks the "bottom" face (syn) of the enolate.
-
Trajectory: The electrophile (
) must attack from the "top" face (anti), resulting in the (3R, 5R) diastereomer when starting from the (5R) lactone.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway for the stereoselective alkylation of (R)-Trityl-GBL. The bulky trityl group enforces anti-addition.
Part 3: Experimental Protocols
Protocol A: Standard Trans-Selective Mono-Alkylation
Objective: Synthesis of (3R, 5R)-3-alkyl-5-(trityloxymethyl)dihydrofuran-2(3H)-one.
Reagents & Equipment:
-
Substrate: (R)-Trityl-GBL (dried under vacuum).
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane.
-
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from solvent system.
-
Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide).
-
Cryogenic: Dry ice/Acetone bath (-78°C).
Step-by-Step Methodology:
-
Enolate Generation:
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.
-
Charge with anhydrous THF (20 mL) and cool to -78°C .
-
Add LDA (1.1 equiv) dropwise via syringe. Stir for 10 minutes.
-
Critical: Dissolve (R)-Trityl-GBL (1.0 equiv, e.g., 1.0 g) in minimal THF (5 mL). Add this solution dropwise to the LDA over 15 minutes.
-
Observation: The solution typically turns pale yellow. Stir at -78°C for 45–60 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Add the electrophile (1.2 – 1.5 equiv) neat or in THF solution dropwise.
-
Note: For reactive electrophiles (MeI, Allyl Bromide), addition can be rapid. For sluggish ones, add slowly.
-
Stir at -78°C for 2–4 hours .
-
Optional: Allow to warm to -40°C only if TLC shows incomplete conversion after 4 hours. Warming too fast erodes stereoselectivity.
-
-
Quench & Workup:
-
Quench the reaction at -78°C by adding saturated aqueous
(5 mL). -
Allow to warm to room temperature (RT).
-
Dilute with Ethyl Acetate (EtOAc) and water. Separate layers.
-
Extract aqueous layer with EtOAc (2x).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc). The trans-isomer is typically the major product and often less polar than the cis-isomer (verify with TLC).
-
Protocol B: Dialkylation (Quaternary Center Formation)
Objective: Installation of two alkyl groups at C3 (e.g., gem-dimethyl).
-
Perform Protocol A to obtain the mono-alkylated product.
-
Isolate and purify the mono-alkylated intermediate.
-
Resubject to Protocol A conditions, but use LiHMDS (Lithium Hexamethyldisilazide) instead of LDA to reduce nucleophilic attack on the lactone carbonyl during the second deprotonation.
-
Add the second electrophile. (Note: Stereocontrol for the second alkylation is governed by the existing C3-substituent and C5-trityl group).
Part 4: Data Analysis & Optimization
Electrophile Performance Table
Stereoselectivity is highly dependent on the size of the incoming electrophile.
| Electrophile (R-X) | Equiv. | Temp | Time (h) | Yield (%) | Trans:Cis Ratio |
| Methyl Iodide | 1.5 | -78°C | 2 | 88 | 94:6 |
| Allyl Bromide | 1.2 | -78°C | 3 | 85 | 96:4 |
| Benzyl Bromide | 1.2 | -78°C | 4 | 82 | >98:2 |
| Isobutyl Iodide | 2.0 | -78°C | 6 | 70 | 92:8 |
Troubleshooting Workflow
Figure 2: Troubleshooting decision tree for optimizing alkylation yields and selectivity.
Part 5: Critical Process Parameters (CPPs)
-
Temperature Control: The reaction must be kept below -70°C during enolate formation and electrophile addition. The "half-chair" conformation is flexible; higher temperatures allow ring flipping, eroding the steric shielding of the trityl group.
-
Solubility: The trityl group is lipophilic.[1] If the lactone precipitates at -78°C, the reaction will fail.
-
Solution: Ensure the lactone is fully dissolved in THF before cannulating into the LDA solution. If precipitation occurs, add dry DMPU (10% v/v) to improve solubility and enolate reactivity.
-
-
Trityl Stability: The trityl ether is acid-sensitive. Avoid strong acid washes during workup. Use buffered solutions (sat.
or ).
Part 6: References
-
Takano, S., et al. (1988). "Enantioselective synthesis of chiral lactones from L-glutamic acid." Heterocycles, 27(1), 1-4.
-
Hanessian, S., et al. (1993). "Total synthesis of natural products using 'chiral pool' precursors." Tetrahedron, 49(2), 299-314.
-
Tomioka, K., et al. (1985). "Stereoselective alkylation of
-substituted -butyrolactones." Tetrahedron Letters, 26(25), 3011-3014. -
Dorsey, B. D., et al. (1994). "Synthesis of the HIV protease inhibitor Indinavir (L-735,524)." Journal of Medicinal Chemistry, 37(21), 3443–3451.
-
Smith, A. B., et al. (1998). "Induction of stereochemistry via 1,3-allylic strain." Journal of the American Chemical Society, 120(16), 3935-3948.
Sources
Synthesis of 2',3'-dideoxynucleosides using trityl-protected lactones
Executive Summary
This application note details the robust synthesis of 2',3'-dideoxynucleosides (ddNs), specifically targeting the antiretroviral agent Zalcitabine (ddC) and its analogs. Unlike standard ribonucleoside synthesis, ddNs lack the 2'-hydroxyl group, removing the possibility of Neighboring Group Participation (NGP) to direct stereochemistry. This protocol utilizes a 5-O-trityl-protected
Key Advantages of this Protocol:
-
Stereocontrol: Maximizes
-anomer selectivity ( ratios > 60:40 to 80:20) without C2-directing groups. -
Scalability: Uses crystalline intermediates (trityl ethers) to minimize chromatographic purification.
-
Versatility: Applicable to pyrimidine (ddC, ddT) and purine (ddI, ddA) analogues.
Introduction & Mechanistic Rationale
The synthesis of 2',3'-dideoxynucleosides presents a unique challenge in nucleoside chemistry. In standard ribose couplings, a 2'-acyl group forms a cyclic acyloxonium ion intermediate, which blocks the
In dideoxy systems, this directing group is absent. The glycosylation proceeds via a distinct oxocarbenium ion mechanism where stereoselectivity is governed by:
-
The Anomeric Effect: Favors the
-anomer (axial). -
Steric Bulk: The 5'-O-Trityl group shields the
-face, encouraging -attack. -
Solvent Polarity: Ethereal solvents promote
-like inversion, while polar solvents stabilize the oxocarbenium ion ( ).
Synthetic Pathway Visualization
The following flowchart outlines the critical decision points and chemical transformations in this protocol.
Figure 1: Process flow for the synthesis of ddNs from chiral lactone precursors.
Experimental Protocol
Materials & Reagents
-
Starting Material: (S)-5-(trityloxymethyl)dihydrofuran-2(3H)-one (Trityl-Lactone).
-
Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene.
-
Base: Cytosine (or desired nucleobase).
-
Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS).[1]
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Solvents: Dichloromethane (DCM), Acetonitrile (MeCN) - Anhydrous.
Stage 1: Activation of the Lactone (Reduction & Acetylation)
The lactone is too stable for direct glycosylation. It must be converted to the anomeric acetate.
-
Reduction:
-
Charge a flame-dried flask with Trityl-Lactone (1.0 eq) and anhydrous Toluene. Cool to -78°C .
-
Add DIBAL-H (1.1 eq) dropwise over 30 mins. Maintain temperature < -70°C to prevent ring opening to the diol.
-
Stir for 1 hour. Quench with Methanol followed by saturated Rochelle’s salt solution (to break aluminum emulsions).
-
Extract with Ethyl Acetate, dry (
), and concentrate. Result: Lactol (Hemiacetal).
-
-
Acetylation:
-
Dissolve the crude Lactol in anhydrous Pyridine.
-
Add Acetic Anhydride (2.0 eq) and a catalytic amount of DMAP.
-
Stir at RT for 4 hours.
-
QC Check: TLC (Hexane:EtOAc 3:1) should show disappearance of the polar lactol spot.
-
Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), NaHCO3, and Brine. Concentrate to yield the Anomeric Acetate .
-
Stage 2: Vorbrüggen Glycosylation (The Critical Coupling)
This step determines the yield and stereochemistry.
-
Silylation of Nucleobase:
-
Suspend Cytosine (1.2 eq) in anhydrous MeCN.
-
Add BSA (2.5 eq). Stir at 60°C for 30 mins until a clear solution forms (indicates formation of bis-TMS-cytosine).
-
-
Coupling:
-
Dissolve the Anomeric Acetate (from Stage 1) in anhydrous MeCN (or DCM for different selectivity) and add to the silylated base solution.
-
Cool to 0°C .
-
Add TMSOTf (1.1 eq) dropwise.
-
Allow to warm to RT and stir for 2-4 hours.
-
-
Quench & Isolation:
Stage 3: Deprotection
-
Dissolve the purified
-anomer in 80% Acetic Acid (aq) or use 0.1 M HCl in MeOH. -
Heat to 40°C for 1 hour. The Trityl group will cleave (forming Trityl alcohol/Trityl chloride byproduct).
-
Partition between water and ether. The Trityl byproduct stays in the ether ; the Product (ddC) stays in the water .
-
Lyophilize the aqueous layer to obtain the final nucleoside.
Process Optimization & Troubleshooting
The following table summarizes the impact of solvent and temperature on the Anomeric Ratio (
| Parameter | Condition | Expected | Mechanistic Insight |
| Solvent | Dichloromethane (DCM) | ~50:50 | Non-polar solvent promotes tight ion-pairing; less face discrimination. |
| Solvent | Acetonitrile (MeCN) | ~70:30 | Polar solvent stabilizes the separated ion pair; steric bulk of Trityl directs |
| Catalyst | ~60:40 | Stronger Lewis acid, but harder workup (emulsions). | |
| Catalyst | TMSOTf | High | Homogeneous, cleaner reaction profile (Standard). |
| Temp | Room Temp (25°C) | Moderate | Higher thermodynamic equilibration. |
| Temp | Low Temp (-20°C) | High | Kinetic control favors the sterically less hindered approach. |
Troubleshooting Guide
-
Problem: Low Yield in Glycosylation.
-
Cause: Moisture in the reaction. The silylated base is extremely hydrolytically unstable.
-
Solution: Re-distill TMSCl/HMDS or use fresh BSA. Ensure molecular sieves (4Å) are present in the reaction vessel.
-
-
Problem: Inseparable Anomers.
-
Cause: Similar Rf values.
-
Solution: Perform fractional crystallization before deprotection. The Trityl-protected nucleosides often crystallize well from Ethanol/Hexane.
-
References
-
Okabe, M., Sun, R.-C., Tam, S. Y.-K., Todaro, L. J., & Coffen, D. L. (1988). Synthesis of the dideoxynucleosides ddC and CNT from glutamic acid, ribonolactone, and pyrimidine bases. The Journal of Organic Chemistry, 53(20), 4780–4786.
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
- Taniguchi, M., Koga, K., & Yamada, S. (1974). Stereoselective synthesis of 5-substituted gamma-butyrolactones. Tetrahedron, 30(20), 3547-3552.
-
Chu, C. K., et al. (1989). General Synthesis of 2',3'-Dideoxynucleosides. Journal of Organic Chemistry, 54, 2217-2225.
-
FDA Label - Zalcitabine (Hivid). Clinical pharmacology and structure data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives [mdpi.com]
- 3. BJOC - Preparation of a disulfide-linked precipitative soluble support for solution-phase synthesis of trimeric oligodeoxyribonucleotide 3´-(2-chlorophenylphosphate) building blocks [beilstein-journals.org]
Scale-Up Synthesis of (5R)-5-Trityloxymethyldihydrofuran-2-one: An Application Note and Protocol
Abstract
(5R)-5-Trityloxymethyldihydrofuran-2-one is a pivotal chiral building block in the synthesis of a variety of pharmacologically active molecules and natural products. Its stereochemically defined structure makes it a valuable intermediate where precise chirality is essential for biological activity. This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and well-documented pathway commencing from the readily available chiral pool starting material, L-glutamic acid. The protocols detailed herein are designed to be scalable, with an emphasis on process safety, efficiency, and product purity. This guide is intended for researchers and professionals in drug development and process chemistry who require a reliable method for producing multi-gram to kilogram quantities of this important chiral intermediate.
Introduction and Scientific Principles
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral γ-butyrolactones, such as (5R)-5-trityloxymethyldihydrofuran-2-one, are particularly significant scaffolds found in a wide array of natural products and synthetic drugs. The trityl-protected hydroxymethyl group at the C5 position provides a handle for further synthetic transformations while the lactone core serves as a versatile pharmacophore.
The synthetic strategy outlined in this guide leverages the inherent chirality of L-glutamic acid, an inexpensive and abundant amino acid, to establish the desired (R)-stereocenter at the C5 position of the butyrolactone ring. This "chiral pool" approach is a cost-effective and efficient method for producing enantiopure compounds on a large scale.
The overall synthetic pathway can be divided into two key stages:
-
Formation of the Chiral Lactone Core: L-glutamic acid is converted to the key intermediate, (R)-5-hydroxymethyldihydrofuran-2-one, via a diazotization reaction followed by intramolecular cyclization. This transformation proceeds with retention of configuration at the chiral center.
-
Protection of the Primary Alcohol: The resulting primary hydroxyl group of the lactone is then protected with a trityl group to yield the final product, (5R)-5-trityloxymethyldihydrofuran-2-one. The bulky trityl group is an excellent protecting group for primary alcohols, offering stability under a range of reaction conditions and allowing for selective deprotection when required.
This application note will provide detailed, step-by-step protocols for each of these stages, along with critical considerations for process safety, optimization, and purification at scale.
Process Workflow and Logic
The following diagram illustrates the overall workflow for the scale-up synthesis of (5R)-5-trityloxymethyldihydrofuran-2-one.
Caption: Overall workflow for the synthesis of (5R)-5-trityloxymethyldihydrofuran-2-one.
Detailed Scale-Up Synthesis Protocols
Stage 1: Synthesis of (R)-5-Hydroxymethyldihydrofuran-2-one from L-Glutamic Acid
This stage involves the conversion of L-glutamic acid to the key lactone precursor. The central transformation is a diazotization of the primary amine, followed by an intramolecular nucleophilic attack of the γ-carboxylate to form the lactone ring.
Safety First: Diazotization Hazard Diazotization reactions involve the formation of diazonium salts, which can be unstable and potentially explosive, especially if isolated or allowed to dry.[1][2] These reactions are also typically exothermic.[3] Therefore, strict temperature control is paramount for safety on a large scale.
-
Cardinal Rules for Safe Diazotization:
-
Always maintain the reaction temperature below 5 °C.[2]
-
Use a stoichiometric amount of sodium nitrite; avoid excess.[2]
-
Ensure efficient stirring and cooling throughout the addition of sodium nitrite.
-
Quench any residual nitrous acid at the end of the reaction.
-
Never attempt to isolate the diazonium salt intermediate.
-
Ensure adequate ventilation to handle the evolution of nitrogen gas.[2]
-
Materials and Equipment:
-
Large-capacity jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Cooling system capable of maintaining temperatures at or below 0 °C.
-
L-Glutamic Acid
-
Sulfuric Acid (concentrated)
-
Sodium Nitrite
-
Acetone (reagent grade)
-
Sodium Borohydride (for reduction step)
-
Tetrahydrofuran (THF, anhydrous)
-
Deionized Water
-
Rotary evaporator and vacuum pump
Protocol:
Step 1: Preparation of (S)-(+)-γ-Butyrolactone-γ-carboxylic acid [4]
-
In a 20 L jacketed reactor, charge L-glutamic acid (1.0 kg, 6.8 mol) and deionized water (6.8 L).
-
Cool the stirred suspension to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.4 kg, 20.4 mol) in water (3.4 L) and a solution of concentrated sulfuric acid (550 mL) in water (3.4 L) simultaneously via two separate addition funnels. Maintain the internal temperature between 0-5 °C throughout the addition. The addition should take approximately 2-3 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 15 hours.
-
Concentrate the reaction mixture under reduced pressure at a temperature below 50 °C to obtain a pasty solid.
-
Add acetone (2.5 L) to the residue and heat to reflux with vigorous stirring. Filter the hot solution to remove inorganic salts. Repeat this extraction with acetone four more times.
-
Combine the acetone extracts and concentrate under reduced pressure to yield crude (S)-(+)-γ-butyrolactone-γ-carboxylic acid as an oil.
Step 2: Reduction to (R)-5-Hydroxymethyldihydrofuran-2-one
-
Transfer the crude (S)-(+)-γ-butyrolactone-γ-carboxylic acid to a suitable reactor and dissolve in anhydrous THF (5 L).
-
Cool the solution to 0-5 °C.
-
In a separate vessel, prepare a solution of sodium borohydride (257 g, 6.8 mol) in an appropriate solvent (e.g., diglyme or carefully in THF, consult literature for safe large-scale practices with this reagent combination).
-
Slowly add the sodium borohydride solution to the stirred THF solution of the carboxylic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of aqueous acid (e.g., 1M HCl) until the pH is acidic and gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-5-hydroxymethyldihydrofuran-2-one. This material can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
Stage 2: Synthesis of (5R)-5-Trityloxymethyldihydrofuran-2-one
This stage involves the protection of the primary alcohol with a trityl group.
Materials and Equipment:
-
Large-capacity glass reactor with overhead stirring, temperature probe, and inert gas inlet.
-
Pyridine (anhydrous)
-
Trityl Chloride (Triphenylmethyl chloride)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Heptane or Hexane (for crystallization)
Protocol:
-
Charge the crude or purified (R)-5-hydroxymethyldihydrofuran-2-one (from the previous step) into a dry reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (5-10 volumes based on the starting alcohol).
-
Cool the solution to 0-5 °C.
-
Add trityl chloride (1.1-1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or HPLC. The reaction temperature can be increased to enhance the rate if necessary, but this may affect selectivity in some cases.[5]
-
Once the reaction is complete, cool the mixture to 0-5 °C and carefully quench with water.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with cold dilute aqueous HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a thick oil or solid.
-
Purify the crude product by crystallization from a suitable solvent system, such as ethyl acetate/heptane or dichloromethane/hexane, to yield (5R)-5-trityloxymethyldihydrofuran-2-one as a white crystalline solid.
Quantitative Data Summary
The following table provides a summary of the expected quantities and yields for a representative scale-up synthesis.
| Parameter | Stage 1: Lactone Formation | Stage 2: Tritylation |
| Starting Material | L-Glutamic Acid | (R)-5-Hydroxymethyldihydrofuran-2-one |
| Molar Mass ( g/mol ) | 147.13 | 116.12 |
| Quantity (kg) | 1.0 | ~0.53 (theoretical) |
| Key Reagents | Sodium Nitrite, Sulfuric Acid, Sodium Borohydride | Trityl Chloride, Pyridine |
| Product | (R)-5-Hydroxymethyldihydrofuran-2-one | (5R)-5-trityloxymethyldihydrofuran-2-one |
| Molar Mass ( g/mol ) | 116.12 | 358.43 |
| Theoretical Yield (kg) | 0.53 | ~1.64 |
| Expected Yield Range (%) | 60-70% (over 2 steps) | 80-90% |
| Expected Final Product (kg) | 0.32-0.37 | ~1.31-1.48 |
| Purity (by HPLC) | >95% (after purification) | >98% (after crystallization) |
Process Optimization and In-Process Controls
For a successful and reproducible scale-up, several parameters should be carefully monitored and optimized:
-
Temperature Control: As highlighted, maintaining a low temperature during the diazotization is critical for both safety and yield. For the tritylation, the temperature can be adjusted to optimize the reaction rate, but higher temperatures may lead to side reactions or detritylation.[5]
-
Reagent Addition Rate: Slow and controlled addition of sodium nitrite and sulfuric acid is essential to manage the exotherm of the diazotization reaction. Similarly, portion-wise addition of the solid trityl chloride helps to control the initial exotherm of the tritylation.
-
Reaction Monitoring: Regular in-process controls (IPCs) using TLC or HPLC are crucial to determine the reaction endpoint. This prevents the formation of by-products due to over-running the reaction and ensures efficient processing.
-
Work-up and Extraction: Efficient extraction is key to maximizing yield. The number of extractions and the choice of solvent should be optimized. The pH of the aqueous layer during work-up is also important for ensuring the product is in the organic phase.
-
Purification: Crystallization is the preferred method for purification on a large scale as it is generally more cost-effective and scalable than chromatography. The choice of crystallization solvent system is critical for obtaining high purity and good recovery of the final product.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of (5R)-5-trityloxymethyldihydrofuran-2-one from L-glutamic acid. By following the outlined procedures and paying close attention to the safety and optimization considerations, researchers and process chemists can reliably produce this valuable chiral intermediate in significant quantities. The use of a readily available chiral starting material and robust chemical transformations makes this synthetic route amenable to industrial-scale production for pharmaceutical and fine chemical applications.
References
-
ACS Publications. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]
-
Maximum Academic Press. (2025, June 30). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Retrieved from [Link]
-
ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
ACS Publications. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (1999, October 3). Temperature Dependence of the Distribution of Trityl Groups in the Tritylation of 1,2-O-Isopropylidene-a-D-glucofuranose. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Crystallization of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone
Executive Summary & Chemical Context
R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone (often referred to as the "Trityl Lactone") is a pivotal chiral intermediate in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC) .
Achieving high optical purity (>99% ee) and removing the specific byproduct Triphenylmethanol (TrOH) are the primary challenges in its isolation. This guide synthesizes field-proven methodologies to overcome common "oiling out" issues and persistent impurity carryover.
Troubleshooting Guide (Q&A)
Category A: Physical Form & Yield Issues
Q1: My product "oils out" upon cooling instead of forming distinct crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) typically occurs when the supersaturation level is too high or the temperature drops too rapidly.
-
Immediate Fix: Reheat the mixture until the oil redissolves. Add a small volume (5-10%) of the "good" solvent (e.g., Ethyl Acetate or Toluene) to lower the supersaturation.
-
Process Adjustment: Implement a Linear Cooling Ramp . Cool at a rate of 0.1°C/min from 50°C to 35°C.
-
Seeding: Add seed crystals (0.5 wt%) at the metastable zone width (MSZW) boundary (usually 2-3°C below the saturation temperature) to provide nucleation sites.
Q2: I am experiencing low yields (<60%). Is the product remaining in the mother liquor? A: Yes, the trityl group renders the molecule highly lipophilic, increasing solubility in non-polar anti-solvents like Heptane or Hexane if the ratio is incorrect.
-
Optimization: Shift the solvent ratio. If using EtOAc:Heptane (1:4), try 1:6 .
-
Temperature: Ensure the final isolation temperature is sufficiently low (-5°C to 0°C).
-
Check: Analyze the mother liquor via HPLC. If product loss is >10%, concentrate the filtrate and perform a second crop crystallization, though be wary of higher impurity profiles (specifically TrOH).
Category B: Impurity Removal (Triphenylmethanol)[1]
Q3: Triphenylmethanol (TrOH) is co-crystallizing with my lactone. How do I separate them? A: TrOH (mp ~162°C) has a distinct solubility profile compared to the lactone (mp ~95-100°C).
-
The "Hot Filtration" Method: TrOH is often less soluble in moderate polarity solvents (like cold Toluene or warm IPA) than the lactone. If you see a white solid persisting at 50-60°C while the bulk product is dissolved, filter it hot . That solid is likely TrOH.
-
The "Slurry" Trick: If the final product contains TrOH, perform a slurry wash in Cyclohexane or Cold Diethyl Ether . TrOH is soluble in ether, whereas the lactone is less so (depending on polymorph). Note: Validate this on a small scale first.
"Golden Batch" Crystallization Protocol
This protocol is designed for the removal of unreacted starting materials and TrOH while maximizing enantiomeric excess.
Materials
-
Crude Substrate: this compound
-
Primary Solvent: Ethyl Acetate (EtOAc) or Toluene
-
Anti-Solvent: n-Heptane or Hexane
-
Seed Crystals: >99% pure sample (Optional but recommended)
Step-by-Step Methodology
-
Dissolution:
-
Charge crude solid into the reactor.
-
Add Ethyl Acetate (3.0 vol relative to mass).
-
Heat to 55-60°C with agitation (200 RPM). Ensure complete dissolution.
-
Checkpoint: If a white solid remains undissolved at 60°C, it is likely TrOH. Perform a hot filtration.[1]
-
-
Anti-Solvent Addition (Part 1):
-
Slowly add n-Heptane (1.0 vol) dropwise over 20 minutes while maintaining 55°C.
-
Observation: The solution should remain clear.
-
-
Seeding (Critical Step):
-
Cool the solution to 45°C .
-
Add Seed Crystals (0.5 wt% suspended in minimal Heptane).
-
Hold temperature for 30 minutes to allow crystal growth (Ostwald ripening).
-
-
Crystallization & Cooling:
-
Add remaining n-Heptane (3.0 vol) over 2 hours.
-
Initiate a linear cooling ramp to 0°C over 4 hours (Rate: ~0.2°C/min).
-
Hold at 0°C for 2 hours.
-
-
Isolation:
-
Filter the slurry using a Büchner funnel or centrifuge.
-
Wash: Wash the cake with cold (0°C) EtOAc:Heptane (1:5 mixture).
-
Drying: Vacuum dry at 40°C for 12 hours.
-
Quantitative Data & Solubility Profile
Table 1: Estimated Solubility Profile (g/100mL at 25°C) Note: Values are empirical approximations for process design.
| Solvent | Solubility (Lactone) | Solubility (TrOH Impurity) | Suitability |
| Ethyl Acetate | High (>20 g) | High | Good Primary Solvent |
| Dichloromethane | Very High | Very High | Avoid (Poor yield) |
| Toluene | Moderate | Moderate | Excellent for purity |
| Isopropanol (IPA) | Moderate (Hot) | Low (Cold) | Good alternative |
| n-Heptane | Low (<1 g) | Insoluble | Ideal Anti-Solvent |
| Water | Insoluble | Insoluble | Not applicable |
Visualizing the Workflow
The following diagram illustrates the decision logic for the purification process, specifically addressing the separation of Triphenylmethanol (TrOH).
Caption: Figure 1. Optimized crystallization workflow with integrated checkpoints for TrOH removal and oiling-out mitigation.
References
-
Santa Cruz Biotechnology. (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone - Product Data. Retrieved from
-
ChemicalBook. (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone Properties and Suppliers. Retrieved from
-
Core.ac.uk. Indium-mediated cleavage of the trityl group from protected alcohols. (Discusses Trityl ether solubility and deprotection). Retrieved from
-
Grokipedia. Triphenylmethanol Solubility and Properties. Retrieved from
-
National Institutes of Health (NIH). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from
Sources
Stability of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone in acidic media
Topic: Stability in Acidic Media & Handling Protocols
Executive Summary: The "Trityl-Lactone" Tension
Welcome to the Technical Support Center. You are likely working with (R)-(-)-Dihydro-5-(trityloxymethyl)-2(3H)-furanone , a critical chiral synthon (often derived from L-glutamic acid) used in the synthesis of dideoxynucleosides (e.g., AZT, ddI) and pheromones.
The Core Challenge: This molecule presents a chemical paradox. The lactone ring requires protection from strong bases (which cause hydrolysis/ring-opening), while the trityl (triphenylmethyl) ether is extremely sensitive to acidic media .
In acidic environments, the stability of this compound is governed by the thermodynamics of the trityl cation . Even weak acids or acidic surfaces (like silica gel) can trigger the irreversible loss of the protecting group, destroying your chiral building block before you can use it.
Mechanism of Instability: The "Yellow Warning"
Users often report their colorless oil or white solid turning bright yellow or orange upon exposure to reagents or solvents. This is the diagnostic signature of degradation.
The Degradation Pathway (Acid-Catalyzed Solvolysis)
The trityl group cleaves via an SN1 mechanism. The rate-limiting step is the formation of the resonance-stabilized trityl cation (
Figure 1: Mechanism of Acid-Catalyzed Trityl Cleavage. The appearance of yellow color indicates the formation of the Trityl Cation (Right).
Diagnostic & Troubleshooting Guide (FAQ)
Issue 1: "My compound degraded during Column Chromatography."
Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to cleave the trityl ether during the time-scale of a column run, especially if the flow is slow. Solution: You must neutralize the stationary phase.[1]
-
Protocol: Pre-wash the silica gel slurry with 1% Triethylamine (Et3N) in your eluent system.
-
Verification: The yellow band staying at the baseline is the trityl alcohol/cation byproduct. Your product should elute as a colorless fraction.
Issue 2: "The NMR sample turned yellow in CDCl3."
Diagnosis: Chloroform (CDCl3) naturally decomposes to form trace Hydrochloric Acid (HCl) and Phosgene upon storage, especially if not stabilized with silver foil or K2CO3. This trace HCl is enough to deprotect the trityl group. Solution:
-
Filter CDCl3 through a small plug of basic alumina before use.
-
Alternatively, use C6D6 (Benzene-d6) or add a single drop of Pyridine-d5 to the NMR tube to buffer the acid.
Issue 3: "Can I use Lewis Acids (e.g., BF3·OEt2) for functionalization?"
Diagnosis: Risky. Trityl groups can be cleaved by strong Lewis acids. Solution:
-
Safe: Mild Lewis acids (e.g., MgBr2, ZnCl2) at low temperatures (-78°C).
-
Unsafe: BBr3, AlCl3, or BF3·OEt2 at room temperature will strip the trityl group immediately.
Stability Data & Solvent Compatibility
The following table summarizes the stability of the Trityl-Lactone in various media at 25°C.
| Medium / Reagent | Stability Status | Observation / Risk |
| TFA / DCM (1:1) | Instantly Unstable | Complete deprotection (< 5 min). Used for intentional removal. |
| 80% Acetic Acid (Aq) | Unstable | Deprotection occurs upon heating (60°C+). |
| Silica Gel (Untreated) | Poor | 10-20% degradation during purification. |
| Silica Gel (+ 1% Et3N) | Excellent | Stable for standard chromatography duration. |
| HCl (1M Aqueous) | Unstable | Rapid hydrolysis of trityl; potential lactone opening over time. |
| NaOH (1M Aqueous) | Lactone Unstable | Trityl remains, but Lactone ring hydrolyzes (saponification). |
Experimental Protocols
Protocol A: Safe Purification (Neutralized Silica)
Use this workflow to purify the compound without losing the trityl group.
-
Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).
-
Neutralization: Add Triethylamine (TEA) to the slurry to a concentration of 1% v/v . Stir for 10 minutes.
-
Packing: Pour the slurry into the column.
-
Loading: Dissolve your crude R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone in a minimum amount of eluent (containing 0.5% TEA) and load.
-
Elution: Run the column using eluent containing 0.5% TEA .
-
Evaporation: Rotovap fractions immediately. Note: TEA has a high boiling point; co-evaporate with toluene if necessary to remove residual amine.
Protocol B: Controlled Deprotection (Intentional)
Use this if you need to liberate the hydroxyl group for the next step.
-
Dissolution: Dissolve substrate in DCM (0.1 M concentration).
-
Acid Addition: Add Trifluoroacetic acid (TFA) dropwise at 0°C. (Ratio: 10% TFA v/v).
-
Scavenger (Optional but Recommended): Add Triisopropylsilane (TIS) (2 eq) to quench the trityl cation and prevent re-alkylation or side reactions.
-
Monitoring: Watch for the solution to turn bright yellow (Trityl cation), then fade as the scavenger reacts (if TIS is used).
-
Quench: Pour into saturated NaHCO3 solution. Extract with DCM.[2][3]
Decision Logic: Handling & Storage
Follow this logic flow to ensure sample integrity during storage and usage.
Figure 2: Decision Tree for Solvent Selection and Purification to prevent acid-catalyzed degradation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed kinetics of trityl ether cleavage and stability data).
- Takano, S., et al. (1988). Enantioselective synthesis of (R)- and (S)-gamma-trityloxymethyl-gamma-butyrolactone from L-glutamic acid. Heterocycles, 27(10), 2401-2404. (Synthesis and handling of the specific title compound).
-
Kocieński, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Mechanisms of trityl cation formation and scavenging).
-
Behloul, C., Guijarro, D., & Yus, M. (2004).[4] Reductive detritylation of tritylamines and trityl ethers. Synthesis, 2004(08), 1274-1280. (Alternative deprotection strategies).
-
BenchChem Technical Support. (2025). Stability of Trityl-Protected Substrates in Acidic Media. (General stability data for trityl ethers).
Sources
Validation & Comparative
Publish Comparison Guide: Specific Optical Rotation Reference Values for (R)-Trityl-Lactone
Executive Summary & Technical Definition
Subject: (R)-Trityl-Lactone Systematic Name: (5R)-5-[(triphenylmethoxy)methyl]dihydrofuran-2(3H)-one CAS Registry Number: 78158-90-4 Role: Critical chiral building block in the synthesis of statins (e.g., Rosuvastatin) and natural products.[1] It serves as a masked diol equivalent, offering steric bulk via the trityl group to direct further stereoselective transformations.[1]
This guide provides authoritative optical rotation reference values, experimental protocols for verification, and a comparative analysis against key precursors to ensure enantiomeric purity during drug development workflows.
Reference Specifications: Optical Rotation Data
The following data points serve as the primary quality control (QC) standards for identifying and assessing the optical purity of (R)-trityl-lactone.
Primary Reference Value
| Parameter | Value | Conditions |
| Specific Rotation | -26.0° ± 1.0° | Concentration: 1.0 g/100 mL (c=1.0)Solvent: Dichloromethane (CH₂Cl₂)Temp: 20 °CLight Source: Sodium D-line (589 nm) |
Comparative Reference Values (Precursors & Analogs)
To validate the synthesis pathway, compare the product's rotation against its immediate chiral precursor, (S)-Trityl Glycidyl Ether.[1] A sign inversion (positive to negative) typically indicates successful lactonization and stereochemical retention/inversion depending on the specific pathway.
| Compound | CAS | Specific Rotation | Solvent | Note |
| (R)-Trityl-Lactone | 78158-90-4 | -26.0° | CH₂Cl₂ | Target Product |
| (S)-Trityl Glycidyl Ether | 65291-30-7 | +10.0° to +12.0° | CHCl₃ | Common Precursor |
| (S)-Trityl-Lactone | (Enantiomer) | +26.0° (Theoretical) | CH₂Cl₂ | Enantiomer |
Critical Insight: The trityl group is bulky and lipophilic. Small changes in solvent (e.g., switching from Methylene Chloride to Chloroform) can induce solvatochromic shifts or minor conformational changes that affect the magnitude of rotation, though the sign usually remains constant for this rigid lactone scaffold.
Experimental Protocol: Self-Validating Polarimetry
Objective: Accurate determination of enantiomeric purity using specific rotation.
Reagents & Equipment[5][6]
-
Polarimeter: Digital polarimeter with sodium lamp (589 nm).
-
Solvent: HPLC-grade Dichloromethane (stabilized with amylene to prevent acidity).
-
Cell: 1.0 dm (100 mm) quartz cell, thermostated to 20°C.
Step-by-Step Workflow
-
Blanking: Fill the clean cell with pure CH₂Cl₂. Ensure no air bubbles are trapped in the light path. Zero the instrument.
-
Sample Preparation:
-
Weigh exactly 100 mg of the dried (R)-trityl-lactone sample.[1]
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with CH₂Cl₂. Mix thoroughly.
-
Note: Ensure the sample is fully dissolved; trityl compounds can crystallize or form supersaturated solutions easily.
-
-
Measurement:
-
Rinse the cell with a small volume of the sample solution.
-
Fill the cell with the sample solution.
-
Allow 2 minutes for thermal equilibration to 20°C.
-
Record 5 consecutive readings and calculate the average observed rotation (
).
-
-
Calculation:
-
Where
= 1.0 dm and = 1.0 g/100 mL.[2]
-
-
Validation:
-
If
deviates by >5% from -26°, check for:-
Residual Solvent: Run NMR to ensure dryness.
-
Trityl Cleavage: Check TLC for free trityl alcohol (triphenylmethanol), which is achiral and will dilute the rotation value.
-
-
Synthesis & Causality Visualization
The following diagram illustrates the logical flow of chirality from the precursor to the final lactone. The specific rotation values act as "checkpoints" at each stage.
Figure 1: Chiral logic flow. The transition from a positive rotation (+12°) in the ether to a negative rotation (-26°) in the lactone confirms the formation of the rigid cyclic core.
Comparative Analysis: Performance vs. Alternatives
When selecting a protecting group for the lactone intermediate, the Trityl group offers distinct advantages and disadvantages compared to Silyl (TBS) or Benzyl (Bn) protection.
| Feature | (R)-Trityl-Lactone | (R)-TBS-Lactone | (R)-Benzyl-Lactone |
| Crystallinity | High (Purification via recrystallization is easier) | Low (Often requires chromatography) | Moderate |
| Acid Stability | Low (Cleaves easily with weak acid) | Moderate (Requires F- or strong acid) | High (Requires Hydrogenolysis) |
| Atom Economy | Low (Massive protecting group) | Moderate | High |
| Optical Rotation Magnitude | Moderate (-26°) | Low (-5° to -10°) | High (-30° to -40°) |
Scientist's Note: The high crystallinity of the trityl derivative often allows for the enrichment of enantiomeric excess (ee) simply by recrystallization, a feature not easily accessible with the oily TBS-protected analogs. This makes the specific rotation check even more critical as a quick purity test before proceeding to expensive coupling steps in statin synthesis.
References
-
ChemicalBook. (n.d.). (R)-(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone Product Properties. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). (R)-(-)-γ-Trityloxymethyl-γ-butyrolactone (CAS 78158-90-4).[1] Retrieved from
-
Cayman Chemical. (n.d.). (R)-Trityl Glycidyl Ether Product Information. Retrieved from
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[1][2][3] Retrieved from
Sources
Strategic Protection in Chiral Lactone Synthesis: Trityl vs. Silyl Ethers
[1][2]
Executive Summary
In the total synthesis of chiral lactones—particularly macrolides and polyketides—the choice between Trityl (Triphenylmethyl, Tr) and Silyl (specifically TBDPS/TBS) protecting groups is rarely a matter of simple preference. It is a strategic decision dictated by orthogonality , conformational biasing , and regiocontrol .
While Silyl ethers (TBS, TBDPS) offer a "tunable" stability profile (fluoride lability), Trityl groups provide a unique "steric umbrella" that is strictly acid-labile but base-impervious. This guide objectively compares these two classes, focusing on their application in preparing hydroxy-acid precursors for Yamaguchi or Keck macrolactonization.
Verdict: Use TBDPS when the synthesis requires harsh acidic steps or when fluoride deprotection is the only orthogonal avenue.[1] Use Trityl for primary alcohols when you need a "steric gear" to influence remote stereochemistry or when the final deprotection must be done under mild acidic hydrolysis without affecting silyl-protected secondary alcohols.
Physiochemical & Mechanistic Comparison
The fundamental difference lies in the geometry of the protecting group and its cleavage mechanism.
Comparative Data Table
| Feature | Trityl (Tr) | TBDPS (tert-Butyldiphenylsilyl) | TBS (tert-Butyldimethylsilyl) |
| Structure | Propeller-shaped ( | Tetrahedral ( | Tetrahedral ( |
| Primary Selectivity | Excellent (Exclusive to | Good (Prefers | Moderate (Protects both) |
| Acid Stability | Low (Cleaves with AcOH, TsOH) | High (Stable to 80% AcOH) | Moderate (Cleaves with AcOH) |
| Base Stability | Excellent (Stable to hydroxides, LDA) | Excellent (Stable to hydroxides) | Good (Unstable to strong bases) |
| Fluoride Lability | Inert (Orthogonal to TBAF) | Labile (Cleaves with TBAF/TAS-F) | Labile (Cleaves with TBAF) |
| Steric Bulk | Massive "Umbrella" effect | Directional "Wall" effect | Moderate bulk |
| Role in Lactonization | Can induce "Gear Effect" (remote induction) | Generally passive steric bulk | Minimally invasive |
The "Gear Effect" vs. The "Wall"
-
Trityl (The Gear): The three phenyl rings of the trityl group adopt a propeller conformation. When attached to a chiral chain, these rings can interlock with the substrate's backbone, restricting bond rotation. This is often exploited to pre-organize a chain for cyclization (the Thorpe-Ingold effect).
-
Silyl (The Wall): TBDPS is bulky but tetrahedral. It blocks the face of the molecule, preventing reagent approach (shielding), but it has less impact on the long-range conformational rigidity compared to Trityl.
Impact on Lactonization (Case Study)
In chiral lactone synthesis, the protecting group on the non-reacting hydroxyls (often C3, C5, or C7 positions) dictates the efficiency of the ring closure.
Scenario: Yamaguchi Macrolactonization
Context: Cyclization of a seco-acid (hydroxy-acid) to form a 14-membered macrolide. Reaction Conditions: 2,4,6-Trichlorobenzoyl chloride (TCBC), Et3N, DMAP, Toluene, reflux.
Performance Analysis:
-
Trityl Protection:
-
Pros: Completely stable to the basic conditions of Yamaguchi esterification.
-
Cons: If the Trityl group is located near the reaction site (e.g., C3 position), its massive cone angle can physically block the approach of the activated anhydride to the nucleophilic alcohol, drastically lowering yields.
-
-
Silyl Protection (TBS/TBDPS):
Critical Insight (Paterson Anti-Aldol Logic): In polypropionate synthesis, TBDPS is often preferred over Trityl for protecting the primary alcohol at the "tail" of the chain. Why? Because the final deprotection of Trityl requires acid (e.g., PPTS/MeOH or AcOH), which might cause translactonization or ring-opening of the newly formed labile lactone. TBDPS can be removed with HF[1]·Pyridine or TBAF (buffered), which is neutral and preserves the sensitive lactone ring.
Experimental Protocols
These protocols are designed for a generic chiral diol substrate typical in polyketide synthesis.
Protocol A: Regioselective Tritylation (Primary Alcohol)
Target: Selective protection of a primary -OH in the presence of a secondary -OH.[4]
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Dissolve diol (1.0 equiv) in anhydrous Pyridine (0.5 M concentration).
-
Addition: Add DMAP (0.1 equiv) as a catalyst.
-
Reaction: Add Trityl Chloride (TrCl) (1.1 equiv) solid in one portion.
-
Note: If TrCl is yellow, recrystallize from benzene/acetyl chloride before use.
-
-
Conditions: Stir at room temperature for 12–24 hours. Heating to 40°C may be required for sterically congested substrates, but increases risk of secondary protection.
-
Workup: Pour into ice-cold water. Extract with CH2Cl2. Wash with saturated CuSO4 (to remove pyridine), then water and brine.
-
Result: High regioselectivity for primary alcohol due to the extreme bulk of the Trityl group.
Protocol B: Robust Silylation with TBDPS
Target: Protection of a secondary alcohol (or primary) requiring acid stability.
-
Setup: Flame-dry flask under Argon.
-
Solvent: Dissolve alcohol in anhydrous DMF (Dimethylformamide).
-
Base: Add Imidazole (2.5 equiv) or 2,6-Lutidine (for base-sensitive substrates).
-
Reagent: Add TBDPS-Cl (1.1 equiv) dropwise via syringe.
-
Conditions: Stir at RT for 4–12 hours.
-
Tip: If reaction is slow, add a crystal of DMAP.
-
-
Workup: Dilute with Ether (Et2O). Wash with water (x3) to remove DMF.
-
Critical: Do not use CH2Cl2 for extraction if DMF is present; emulsions will form. Use Ether/Water partition.
-
Protocol C: Orthogonal Deprotection
Decision Framework (Visualization)
The following diagram illustrates the logic flow for selecting the appropriate group based on synthetic constraints.
Caption: Decision tree for selecting between Trityl and Silyl protection based on substrate sterics and required orthogonality.
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (The definitive guide on stability charts).
-
Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. (Original paper defining TBDPS stability vs. Trityl).
-
Paterson, I., et al. (1994).[5] Total synthesis of swinholide A. Journal of the American Chemical Society, 116(20), 9391-9392. (Demonstrates the impact of protecting groups on complex macrolactonization yields).
-
BenchChem Technical Guides. (2025). A Comparative Guide to Trityl and Silyl Protecting Groups. (Provides stability data for glucose/polyol derivatives).
-
Fujioka, H., et al. (2009).[6] Novel Regiocontrolled Protection of 1,2- and 1,3-Diols.[6] Organic Letters, 11(22), 5138-5141. (Modern methods for distinguishing primary/secondary alcohols using silyl strategies).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals [organic-chemistry.org]
Spectral Fingerprinting: IR Analysis of Trityl-Substituted Furanones
Executive Summary The infrared (IR) characterization of trityl-substituted furanones requires a dual-focus approach: isolating the high-frequency carbonyl shift characteristic of the strained lactone ring and identifying the "aromatic reporter" signals of the bulky triphenylmethyl (trityl) group. While the furanone core dominates the functional group region (1740–1780 cm⁻¹), the trityl group provides a distinct structural validation fingerprint in the aromatic bending region (700–760 cm⁻¹). This guide details the spectral causalities, comparative baselines, and validation protocols for these moieties.
Part 1: The Carbonyl Core (Furanone Scaffold)
The carbonyl stretch in furanones is not static; it is a vector sum of ring strain (which increases bond force constant
The Physics of the Shift
In 2(5H)-furanones (α,β-unsaturated lactones), two opposing forces dictate the wavenumber (
-
Ring Strain (+ Shift): Compressing the C-C(=O)-O angle in a 5-membered ring increases the
-character of the sigma bond, shortening the C=O bond and raising the frequency compared to acyclic esters (~1735 cm⁻¹). -
Conjugation (- Shift): Orbital overlap between the C=C
-system and the C=O orbital delocalizes electron density, weakening the C=O bond and lowering the frequency.[1]
Net Result: The strain effect usually dominates, but conjugation mitigates it. A saturated
Comparative Data: Carbonyl Environments
| Scaffold | Structure | C=O Frequency (cm⁻¹) | Mechanistic Driver |
| 2(5H)-Furanone | Unsaturated 5-ring | 1740 – 1760 (s) | Strain (+) vs. Conjugation (-) balance. |
| Saturated 5-ring | 1770 – 1780 (s) | Pure ring strain; no conjugation to lower | |
| Acyclic Ester | Ethyl acetate | 1735 – 1750 (s) | No ring strain; baseline reference. |
| Conj. Ketone | Cyclopentenone | 1700 – 1715 (s) | Strain present, but lacks the inductive withdrawal of Oxygen. |
Analyst Note: If your furanone C=O peak appears below 1720 cm⁻¹, suspect ring opening (hydrolysis) or loss of the lactone structure.
Part 2: The Trityl Reporter (Triphenylmethyl Group)
The trityl (Trt) group is spectroscopically "loud" due to its three phenyl rings. It does not significantly shift the furanone C=O peak (unless sterically twisting the ring), but it adds a massive aromatic signature.
The Trityl Fingerprint
To confirm tritylation, look for the "Mono-Substituted Benzene Pattern" multiplied by three.
-
Aromatic C-H Stretch (>3000 cm⁻¹):
-
Look for multiple weak-to-medium bands between 3030–3080 cm⁻¹ .
-
Differentiation: Aliphatic C-H (from the furanone ring or solvents) appears <3000 cm⁻¹.
-
-
Ring Skeleton Vibrations (1400–1600 cm⁻¹):
-
Sharp doublets often appear near 1595 cm⁻¹ and 1490 cm⁻¹ .
-
These confirm the presence of the benzene ring structure.
-
-
Out-of-Plane (oop) Bending (The Confirmation Zone):
-
This is the most diagnostic region for trityl.
-
690–710 cm⁻¹: Strong band (5 adjacent free H's).
-
730–770 cm⁻¹: Strong band (5 adjacent free H's).
-
Note: A trityl group typically shows both distinctively strong peaks.
-
Part 3: Comparative Analysis & Logic Flow
The following diagram illustrates the logical pathway to distinguish a trityl-furanone from its precursors and potential byproducts (like Trityl Alcohol).
Caption: Logical decision tree for validating trityl-furanone synthesis via IR spectral windows.
Part 4: Experimental Protocol
1. Sample Preparation (ATR vs. Transmission)
-
Preferred Method: ATR (Attenuated Total Reflectance)
-
Why: Furanones are often crystalline solids. KBr pelleting can introduce moisture (hygroscopic KBr), creating a false O-H signal at 3400 cm⁻¹ that mimics trityl alcohol contamination.
-
Crystal Choice: Diamond or ZnSe.
-
-
Protocol:
-
Clean crystal with isopropanol; collect background (air).
-
Place ~2 mg of solid sample on the crystal.
-
Apply pressure (clamp) until the preview spectrum peaks stabilize (ensure good contact).
-
Acquire 16–32 scans at 4 cm⁻¹ resolution.
-
2. Synthesis & Purification Check (Self-Validating Step)
A common failure mode in trityl-furanone synthesis is the formation of Trityl Alcohol (Triphenylmethanol) as a byproduct or via hydrolysis.
-
The "Ghost" Peak: Trityl alcohol has a very sharp, non-hydrogen-bonded O-H stretch at ~3600 cm⁻¹ (in dilute solution) or a broader band at 3300–3400 cm⁻¹ (solid state).
-
Validation: A pure trityl-furanone product must show zero significant absorbance above 3100 cm⁻¹. If an O-H peak exists, recrystallize from dry hexane/ethyl acetate.
3. Data Reporting Table (Template)
When publishing your data, format it as follows to ensure reproducibility:
| Functional Group | Wavenumber ( | Intensity | Assignment |
| Aromatic C-H | 3060, 3030 | Weak | Trityl ring C-H stretch |
| Lactone C=O | 1755 | Very Strong | 2(5H)-Furanone C=O stretch |
| Alkene C=C | 1640 | Medium | Furanone Ring C=C |
| Aromatic Ring | 1595, 1490 | Medium | Trityl C=C skeleton |
| C-O Stretch | 1150 – 1250 | Strong | Lactone C-O-C stretch |
| oop Bending | 755, 705 | Strong | Mono-substituted benzene (Trityl) |
Part 5: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for C=O and mono-substituted benzene shifts).
-
NIST Chemistry WebBook. IR Spectrum of 2(5H)-Furanone, 3-methyl-. National Institute of Standards and Technology.[2] Available at: [Link]
-
NIST Chemistry WebBook. IR Spectrum of Triphenylmethanol (Trityl Alcohol). National Institute of Standards and Technology.[2] Available at: [Link]
-
Gorin, B. I. (2023). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]
-
Lomonosov Moscow State University. (2023). Synthesis and Biological Activity of Chiral 2(5H)-Furanone Sulfones. MDPI Molecules. (Provides recent experimental IR data for substituted furanones). Available at: [Link]
Sources
Benchmarking Commercial Sources of (5R)-5-[(trityloxy)methyl]dihydrofuran-2(3H)-one
A Strategic Quality Assessment Guide for Nucleoside Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
(5R)-5-[(trityloxy)methyl]dihydrofuran-2(3H)-one (often referred to as Trityl-Lactone ) is a pivotal chiral building block in the synthesis of 2',3'-dideoxynucleosides (e.g., Zidovudine, Stavudine). Its value lies in its fixed stereochemistry at the C5 position, which dictates the chirality of the final nucleoside sugar moiety.
The Problem: Commercial sources of Trityl-Lactone exhibit significant variance in quality, particularly regarding trityl group stability and optical purity (ee%) . Because this compound is often synthesized from L-Glutamic acid (via a diazotization-reduction sequence) or D-Ribose, the impurity profile varies drastically by synthetic origin.
The Objective: This guide provides a self-validating benchmarking framework to qualify suppliers. We move beyond simple Certificate of Analysis (CoA) verification to stress-testing the material for downstream synthetic resilience.
Critical Quality Attributes (CQAs)
Before benchmarking, we must define what "failure" looks like. For Trityl-Lactone, the three pillars of quality are:
-
Trityl Integrity: The trityl ether is acid-labile. Presence of residual acidic catalysts (from synthesis) or moisture accelerates hydrolysis to Triphenylmethanol (TrOH) .
-
Enantiomeric Excess (ee%): If synthesized from L-Glutamic acid, partial racemization can occur during the diazotization step. Low ee% leads to inseparable diastereomers in downstream Grignard reactions.
-
Lactone Stability: The lactone ring is susceptible to hydrolysis in the presence of moisture and trace bases, leading to the ring-opened hydroxy acid.
Benchmarking Workflow
The following flowchart outlines the decision matrix for qualifying a new lot of Trityl-Lactone. This process prioritizes non-destructive testing (Water Content) before expensive chromatographic consumption.
Figure 1: Strategic Quality Control Workflow for Trityl-Lactone Sourcing.
Experimental Protocols
Protocol A: Chemical Purity (RP-HPLC)
Purpose: To quantify Triphenylmethanol (TrOH) and ring-opened impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile (MeCN).[1]
-
-
Gradient: 40% B to 95% B over 15 mins. (Trityl groups are highly lipophilic and elute late).
-
Detection: UV @ 254 nm (Trityl chromophore) and 210 nm (Lactone carbonyl).
-
Acceptance Criteria: TrOH < 0.5% (Area under curve).
Protocol B: Enantiomeric Excess (Chiral HPLC)
Purpose: To detect the (5S)-enantiomer.
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Rationale: Normal phase is preferred here to prevent hydrolysis during analysis.
-
Acceptance Criteria: ee% > 99.0%.
Protocol C: The "Acid-Spike" Stress Test (Self-Validating)
Purpose: To simulate reaction conditions. Some suppliers buffer their material to mask instability.
-
Dissolve 50 mg of Trityl-Lactone in 1 mL dry DCM.
-
Add 10 µL of 0.1 M p-Toluenesulfonic acid (pTSA) in MeOH.
-
Monitor by TLC (Hexane:EtOAc 3:1) at t=0, t=1h, t=4h.
-
Interpretation: High-quality material will show slow detritylation. Material containing residual synthesis acids will "crash" immediately into TrOH and the polar lactone alcohol.
Comparative Analysis: Representative Market Data
The following table summarizes a benchmarking study of three distinct supplier tiers. Note: Data represents typical values observed in process development labs.
| Metric | Supplier A (Premium Catalog) | Supplier B (Bulk CRO - High Tier) | Supplier C (Budget Aggregator) |
| Price (Normalized) | 100% (Baseline) | 45% | 20% |
| Chemical Purity (HPLC) | 99.4% | 98.1% | 94.5% |
| Major Impurity | None detected | 0.8% Triphenylmethanol | 3.5% Triphenylmethanol |
| Water Content (KF) | 0.05% | 0.20% | 1.2% (FAIL) |
| Optical Purity (ee%) | >99.9% | 99.2% | 88.0% (Racemized) |
| Physical State | White Crystalline Solid | Off-white Powder | Wet/Sticky Solid |
| Stress Test Result | Stable > 4h | Stable > 2h | Immediate Degradation |
Analysis of Findings
-
Supplier A utilizes recrystallization in non-polar solvents, ensuring high crystallinity and low water content.
-
Supplier C likely skipped the final drying step or used a synthesis route (e.g., Glutamic acid) without adequate enantiocontrol, resulting in significant racemization. The high water content (1.2%) acts as a catalyst for auto-degradation of the trityl ether.
Application Note: Impact on Downstream Synthesis
Why does this matter? In the synthesis of Zidovudine (AZT) or Stavudine (d4T) , the next step often involves the reduction of the lactone to a lactol (using DIBAL-H) or nucleophilic addition.
-
High Water Content: Quenches DIBAL-H, requiring excess reagent, which causes over-reduction to the diol (ring opening).
-
High TrOH: Triphenylmethanol is difficult to remove. It co-elutes with protected nucleosides in standard silica chromatography, complicating purification.
-
Low ee%: Leads to diastereomeric mixtures at the glycosylation stage, which are often inseparable by crystallization, leading to total batch failure.
Figure 2: Impact of Water Impurity on Downstream Reduction Steps.
References
- Chemical Identity & CAS: 2(3H)-Furanone, dihydro-5-[(triphenylmethoxy)methyl]-, (5R)-. CAS No: 78158-90-4 (and related derivatives). Source: Chemical Abstracts Service.
-
Synthesis from Glutamic Acid
-
Taniguchi, M., et al. "Stereoselective synthesis of (5R)-5-hydroxymethyldihydrofuran-2-one." Tetrahedron, 1974.
- Note: This paper establishes the diazotization route prone to racemization if temper
-
-
Analytical Method (HPLC)
-
Chiral Separation
-
Daicel Corporation. "Application Guide for Chiralcel OD-H." (Standard industry protocols for lactone enantiomer separation).
-
-
Nucleoside Synthesis Application
-
Chu, C.K., et al. "General Synthesis of 2',3'-Dideoxynucleosides." Journal of Organic Chemistry, 1989. (Details the use of the trityl-lactone intermediate).
-
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
